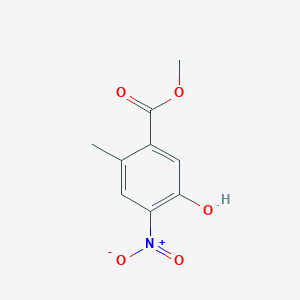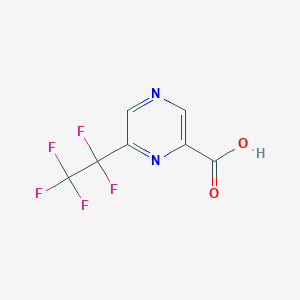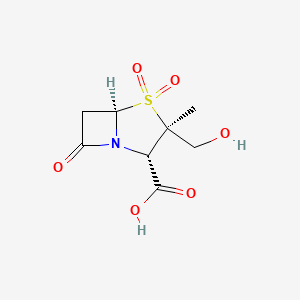![molecular formula C8H7ClN2OS B11761013 2-Chloro-6-methoxybenzo[d]thiazol-4-amine](/img/structure/B11761013.png)
2-Chloro-6-methoxybenzo[d]thiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methoxybenzo[d]thiazol-4-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chlorine atom at the second position, a methoxy group at the sixth position, and an amino group at the fourth position on the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxybenzo[d]thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-6-methoxybenzoic acid with thionyl chloride to form the corresponding benzothiazole derivative. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxybenzo[d]thiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amino-substituted benzothiazoles.
Scientific Research Applications
2-Chloro-6-methoxybenzo[d]thiazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxybenzo[d]thiazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The presence of the chlorine and methoxy groups enhances its binding affinity and selectivity towards these targets. Molecular docking studies have shown that the compound can form stable interactions with the active sites of target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxybenzothiazole: Lacks the chlorine atom, which may affect its biological activity.
2-Chloro-6-methoxybenzothiazole: Lacks the amino group, which may influence its reactivity and binding properties.
2-Chloro-4-aminobenzothiazole: Lacks the methoxy group, which may alter its solubility and pharmacokinetic properties.
Uniqueness
2-Chloro-6-methoxybenzo[d]thiazol-4-amine is unique due to the presence of both the chlorine and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C8H7ClN2OS |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
2-chloro-6-methoxy-1,3-benzothiazol-4-amine |
InChI |
InChI=1S/C8H7ClN2OS/c1-12-4-2-5(10)7-6(3-4)13-8(9)11-7/h2-3H,10H2,1H3 |
InChI Key |
VELJDZAZIMKLGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)

![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)


![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B11760978.png)
![tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate](/img/structure/B11760980.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760989.png)
![tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate](/img/structure/B11761001.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B11761003.png)
![7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B11761011.png)
